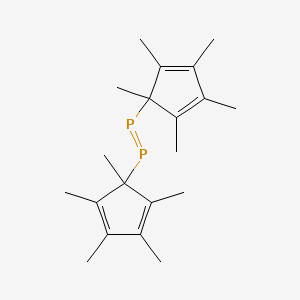
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is an organophosphorus compound with the molecular formula C20H30P2. This compound is notable for its unique structure, which includes two pentamethylcyclopentadienyl rings bonded to a phosphanylidenephosphane group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane typically involves the reaction of pentamethylcyclopentadiene with a suitable phosphorus reagent under controlled conditions. One common method involves the use of a phosphorus trichloride precursor, which reacts with pentamethylcyclopentadiene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophiles used.
Scientific Research Applications
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of other organophosphorus compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane involves its interaction with molecular targets through its phosphorus atoms. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The specific pathways involved depend on the nature of the metal ion and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine: This compound has a similar structure but contains only one pentamethylcyclopentadienyl ring.
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine oxide: This is an oxidized form of the compound with a phosphine oxide group.
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is unique due to its dual pentamethylcyclopentadienyl rings and phosphanylidenephosphane group. This structure provides it with distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with various metal ions sets it apart from similar compounds.
Properties
CAS No. |
104598-67-6 |
|---|---|
Molecular Formula |
C20H30P2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C20H30P2/c1-11-12(2)16(6)19(9,15(11)5)21-22-20(10)17(7)13(3)14(4)18(20)8/h1-10H3 |
InChI Key |
KVOWGFHFUSMDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)P=PC2(C(=C(C(=C2C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


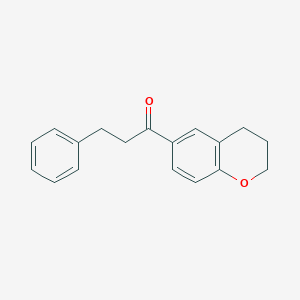
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
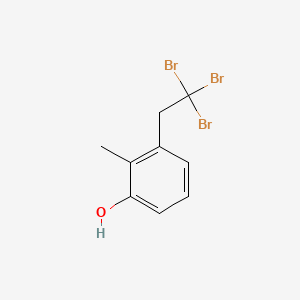
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
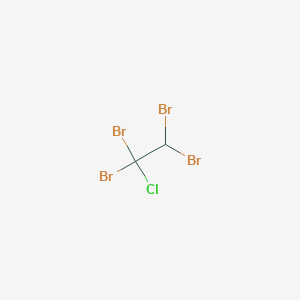
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
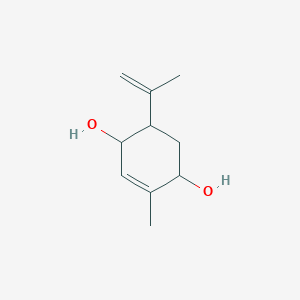
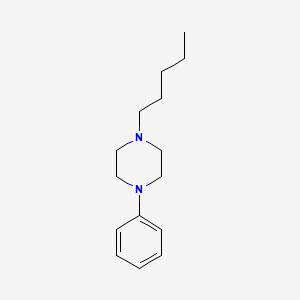

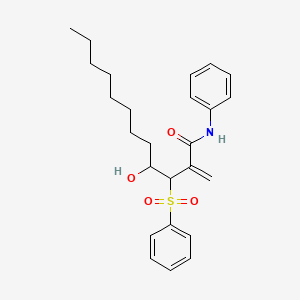
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
